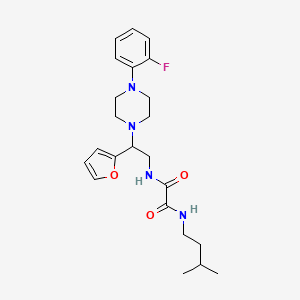

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopentyloxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN4O3/c1-17(2)9-10-25-22(29)23(30)26-16-20(21-8-5-15-31-21)28-13-11-27(12-14-28)19-7-4-3-6-18(19)24/h3-8,15,17,20H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILJSFVRMXSBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopentyloxalamide is a synthetic compound characterized by a complex molecular structure that includes a piperazine ring, a furan moiety, and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and cancer research.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 494.6 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H31FN4O4 |

| Molecular Weight | 494.6 g/mol |

| Functional Groups | Piperazine, Furan, Oxalamide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems and receptors. The piperazine ring suggests potential neuroactive properties, while the furan moiety may contribute to its reactivity with biological targets.

Potential Targets

- Adenosine Receptors : Preliminary studies indicate that compounds with similar structures may interact with adenosine receptors, influencing neurotransmitter release and neuronal activity.

- Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, particularly ENT2, which is involved in nucleoside transport and could play a role in cancer therapy by modulating tumor microenvironments.

Biological Activity Studies

Research has focused on the pharmacological profile of compounds related to this compound. Key findings include:

Antidepressant Activity

Compounds with similar piperazine structures have demonstrated antidepressant effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.

Anticancer Properties

Studies suggest that derivatives of this compound may exhibit anticancer activity through:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of immune responses against tumors.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of a related compound on anxiety-like behaviors in rodents, showing significant reductions in anxiety levels when administered at specific dosages.

- Cancer Research : In vitro studies using cancer cell lines revealed that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.

Q & A

Basic: How can researchers optimize the synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopentyloxalamide to improve yield and purity?

Methodological Answer:

Optimization involves precise control of reaction parameters:

- Temperature: Maintain 0–5°C during coupling reactions to minimize side-product formation .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalysts: Employ carbodiimides (e.g., DCC) with HOBt to activate carboxyl groups, improving coupling efficiency .

- Purification: Apply column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .

Basic: What spectroscopic techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., 2-fluorophenyl at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., oxalamide C=O stretch at ~1680 cm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H] ~492.5 Da) .

Advanced: How should researchers resolve contradictions in reported binding affinities for biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Orthogonal Assays: Cross-validate using SPR (kinetics), ITC (thermodynamics), and radioligand displacement (competition binding) .

- Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. assay-specific conditions .

- Control Compounds: Include reference ligands (e.g., ketanserin for 5-HT) to calibrate assay sensitivity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., for kinase targets) with IC determination via dose-response curves .

- Cell Viability: Apply MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

- Receptor Binding: Screen against GPCR panels (e.g., Eurofins Cerep) using S-GTPγS binding .

Advanced: How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?

Methodological Answer:

- ADME Profiling: Measure metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and BBB permeability (PAMPA) .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites in plasma .

- Dose Escalation: Conduct PK/PD studies in rodents to correlate exposure (AUC) with target engagement .

Basic: What computational tools are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., 5-HT) .

- MD Simulations: Run GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes .

- QSAR Models: Train on piperazine-oxalamide analogs to predict off-target effects .

Advanced: What strategies mitigate side reactions during derivatization (e.g., alkylation of the furan ring)?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., piperazine NH with Boc) before alkylation .

- Catalyst Screening: Test Pd(OAc) vs. CuI for Ullmann-type couplings to optimize regioselectivity .

- Reaction Monitoring: Use TLC or inline IR to terminate reactions at <10% byproduct formation .

Basic: How can researchers validate the reproducibility of pharmacological data across labs?

Methodological Answer:

- Standardized Protocols: Adopt NIH Rigor and Reproducibility guidelines (e.g., n ≥ 3, blinded analysis) .

- Reference Standards: Use a centralized batch of the compound to minimize variability .

- Inter-Lab Comparisons: Share raw data (e.g., dose-response curves) via platforms like Zenodo .

Advanced: What methodologies elucidate the compound’s mechanism of action when target deconvolution is unclear?

Methodological Answer:

- CRISPR Screening: Perform genome-wide KO libraries to identify synthetic lethal targets .

- Thermal Proteome Profiling (TPP): Identify thermally stabilized proteins in cell lysates after compound treatment .

- Phosphoproteomics: Use SILAC labeling to map signaling pathway perturbations .

Basic: How should researchers design experiments to assess organ-specific toxicity in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.